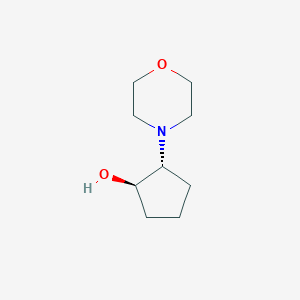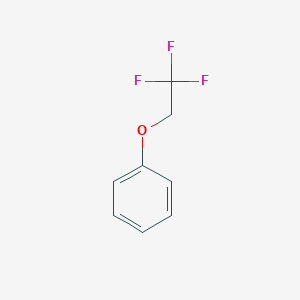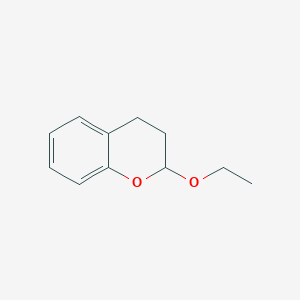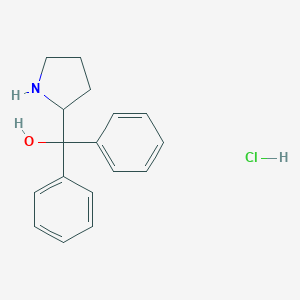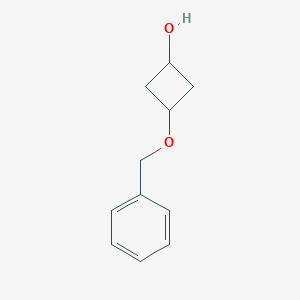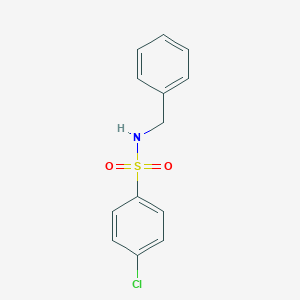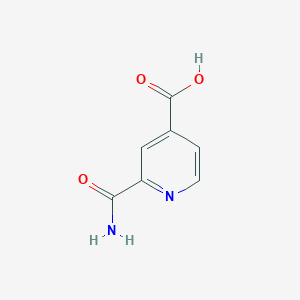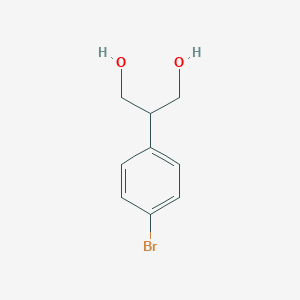
2-(4-溴苯基)丙烷-1,3-二醇
描述
“2-(4-Bromophenyl)propane-1,3-diol” is a chemical compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)propane-1,3-diol” consists of a propane-1,3-diol backbone with a bromophenyl group attached at the 2-position .科学研究应用
生物制备二醇的下游处理
2-(4-溴苯基)丙烷-1,3-二醇与1,3-丙二醇在结构上相关,在生物技术应用中具有重要意义。对于像1,3-丙二醇这样的二醇的回收和纯化方法,涉及蒸发、蒸馏和膜过滤等技术,由于在微生物生产中具有重要的成本影响,这些方法对于提高产量、纯度和能耗是至关重要的(Xiu & Zeng, 2008)。
螯合合成和应用
苯基丙烷-1,2-和1,3-二醇的合成,包括类似于2-(4-溴苯基)丙烷-1,3-二醇的衍生物,对于创建硼酸根离子的固定螯合剂具有重要意义。这表明了它在水处理等领域的潜在用途,其中螯合起着至关重要的作用(Tyman & Payne, 2006)。
抗菌研究
对类似化合物的研究,如1-(5-溴-2-羟基苯基)-3-(4-溴苯基)-丙烷-1,3-二酮,展示了溴苯基丙烷二醇在抗菌应用中的潜力。这些化合物的过渡金属配合物显示出中等到优秀的抗菌活性,暗示了在开发新的抗菌剂中可能发挥作用(Sampal et al., 2018)。
配位化合物和催化
与过渡金属形成配位化合物,正如涉及类似二醇化合物的研究所示,突显了2-(4-溴苯基)丙烷-1,3-二醇在催化和材料科学中的潜力。这些化合物可以与各种金属形成复杂结构,表明它们在化学合成和工业应用中的多功能性(Gulea et al., 2013)。
属性
IUPAC Name |
2-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKQEIWOHSNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propane-1,3-diol | |
CAS RN |
149506-34-3 | |
| Record name | 2-(4-bromophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
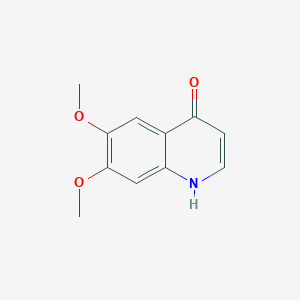
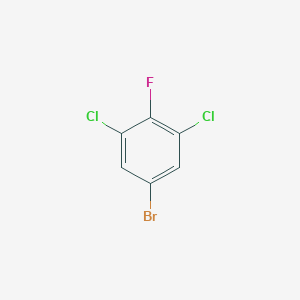
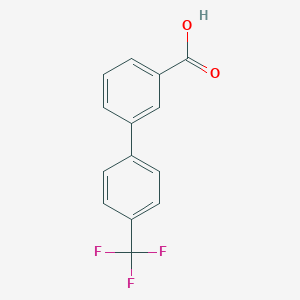
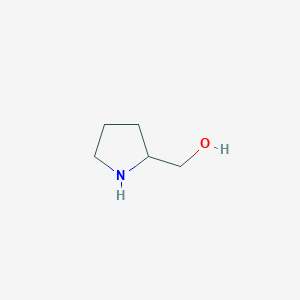
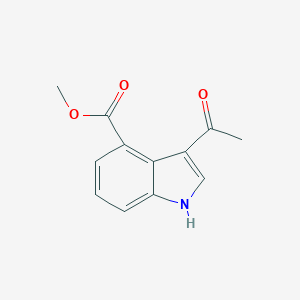
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
